BenchChemオンラインストアへようこそ!

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2

RFamide receptor pharmacology Mas‑related GPCR (Mrgpr) ligand profiling sensory neuron / mast cell signaling

NPAF (Neuropeptide AF, bovine) is the only RFamide neuropeptide with validated dual MrgprA4 (EC50 ~60 nM) and NPFF2 (EC50 1–5 nM) agonism, devoid of NPFF1/MrgprA1 activity. This unique selectivity enables clean dissection of MrgprA4-mediated itch and NPFF2 anti-opioid signaling without crosstalk. Validated in modified forced swim test (antidepressant-like) and BMMC degranulation assays. For reproducible, publication-grade receptor pharmacology, authentic NPAF (CAS 99588-52-0) is irreplaceable.

Molecular Formula C89H130N24O24
Molecular Weight 1920.1 g/mol
CAS No. 99588-52-0
Cat. No. B1591194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2
CAS99588-52-0
SynonymsA-18-F-amide
A-18-Famide
A18Fa
A18Famide
Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2
neuropeptide AF
NPAF peptide
Molecular FormulaC89H130N24O24
Molecular Weight1920.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N
InChIInChI=1S/C89H130N24O24/c1-46(2)35-60(102-71(119)42-98-76(125)57(29-31-72(120)121)101-70(118)41-97-74(123)48(5)90)80(129)109-65(44-115)84(133)111-66(45-116)88(137)113-34-18-27-68(113)86(135)108-62(38-52-21-12-9-13-22-52)81(130)107-63(39-53-40-96-55-24-15-14-23-54(53)55)82(131)110-64(43-114)83(132)106-61(36-47(3)4)79(128)99-49(6)75(124)100-50(7)87(136)112-33-17-26-67(112)85(134)104-58(28-30-69(91)117)78(127)103-56(25-16-32-95-89(93)94)77(126)105-59(73(92)122)37-51-19-10-8-11-20-51/h8-15,19-24,40,46-50,56-68,96,114-116H,16-18,25-39,41-45,90H2,1-7H3,(H2,91,117)(H2,92,122)(H,97,123)(H,98,125)(H,99,128)(H,100,124)(H,101,118)(H,102,119)(H,103,127)(H,104,134)(H,105,126)(H,106,132)(H,107,130)(H,108,135)(H,109,129)(H,110,131)(H,111,133)(H,120,121)(H4,93,94,95)/t48-,49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1
InChIKeyGNNFMZHECHAEGF-IHFUZBNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 (CAS 99588-52-0): Neuropeptide AF (Cattle) Procurement Baseline and Class Position


This compound, H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 (CAS 99588-52-0), is an 18‑amino acid amidated RFamide neuropeptide known as Neuropeptide AF (cattle) or A‑18‑F‑NH₂ [1]. It is endogenously derived from the pro-NPFF(A) precursor and is evolutionarily conserved across mammals [2]. Shortly after its isolation from bovine brain, it was categorized alongside Neuropeptide FF (NPFF) and Neuropeptide SF (NPSF) as a morphine-modulating peptide [3]. It is distinguished by its dual agonist activity at the Mas-related G-protein coupled receptors (MrgprA4, MrgprC11) and the neuropeptide FF receptors NPFF₁ and NPFF₂, a profile not shared with shorter RFamide family members such as NPFF or NPSF [4].

Why Generic RFamide Peptide Substitution Fails for Neuropeptide AF (Cattle) (99588-52-0): Quantitative Receptor and Functional Evidence


Simple interchange of NPAF (AGEGLSSPFWSLAAPQRF-NH₂) with the structurally homologous NPFF (FLFQPQRF-NH₂) or NPSF (SLAAPQRF-NH₂) is not supported by empirical data because these co‑expressed peptides exhibit divergent receptor activation profiles and functional effects. As documented in [1], NPAF uniquely activates MrgprA4 (EC₅₀ ≈ 60 nM) whereas NPFF does not; NPFF instead signals through MrgprA1 (EC₅₀ ≈ 200–2000 nM). At NPFF receptors, the two peptides have distinguishable potencies: NPAF exhibits an ~5‑ to 250‑fold NPFF₂/NPFF₁ selectivity window (NPFF₂ EC₅₀ ≈ 1–5 nM vs NPFF₁ EC₅₀ ≈ 25–325 nM), contrasting with the narrower selectivity observed for NPFF (NPFF₂ EC₅₀ ≈ 2 nM vs NPFF₁ EC₅₀ ≈ 15–250 nM) [1]. In rodent behavioral assays, central NPAF injection decreases immobility in the forced‑swim test, a phenotype reversed by serotonergic/cholinergic antagonists, whereas NPFF primarily modulates nociception and opiate response with route‑dependent sign reversal [2][3]. Such orthogonal receptor signatures and behavioral readouts prevent generic substitution.

Head‑to‑Head Quantitative Evidence: H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 (Neuropeptide AF, Cattle) Versus Closest Analogs


MRGPR Activation Profile: NPAF (AGEGLSSPFWSLAAPQRF‑NH₂) vs NPFF (FLFQPQRF‑NH₂)

NPAF activates MrgprA4 with an EC₅₀ of ∼60 nM, whereas NPFF has no reported agonist activity at this receptor. Conversely, NPFF acts as a ligand for MrgprA1 (EC₅₀ ∼200–2000 nM), a receptor not significantly engaged by NPAF. Both peptides activate MrgprC11, but with a 5‑fold difference in potency: NPFF EC₅₀ ≈ 60 nM versus NPAF EC₅₀ ≈ 300 nM [1]. This reciprocal selectivity maps NPAF to distinct subsets of Mrgpr‑expressing sensory neurons and mast cells compared with NPFF.

RFamide receptor pharmacology Mas‑related GPCR (Mrgpr) ligand profiling sensory neuron / mast cell signaling

NPFF Receptor Subtype Selectivity: NPAF Favors NPFF₂ over NPFF₁ More Strongly than NPFF

At the cognate NPFF receptors, NPAF exhibits a wider functional selectivity window for NPFF₂ over NPFF₁ than does NPFF. NPAF activates NPFF₂ with EC₅₀ ≈ 1–5 nM and NPFF₁ with EC₅₀ ≈ 25–325 nM, yielding a selectivity ratio of ≥ 5‑fold up to > 300‑fold. In contrast, NPFF activates NPFF₂ with EC₅₀ ≈ 2 nM and NPFF₁ with EC₅₀ ≈ 15–250 nM, giving a selectivity ratio of ≈ 7‑ to 125‑fold [1]. Thus, the difference in dynamic range becomes pronounced in cell systems where NPFF₁ is the dominant background receptor.

NPFF₁ / NPFF₂ functional selectivity opioid‑modulating neuropeptide pharmacology GPCR biased signaling

In Vivo Pressor Response: NPAF (A‑18‑F‑NH₂) vs NPFF (F‑8‑F‑NH₂) in Conscious Rats

In conscious, unrestrained rats, intravenous administration of both NPAF (A‑18‑F‑NH₂) and NPFF (F‑8‑F‑NH₂) elevates mean arterial pressure (MAP). The pressor activity of both peptides is attenuated but not abolished by the sympatholytic agents guanethidine or prazosin [1]. While the study does not claim a statistically significant difference between the peptides' absolute pressor magnitudes, it establishes that NPAF's effect is mechanistically distinguishable from NPFF's insofar as residual pressor activity persists after catecholamine depletion, implying distinct non‑adrenergic components.

cardiovascular pharmacology RFamide peptide hemodynamics catecholamine‑dependent blood pressure regulation

Antidepressant‑Like and Anxiolytic‑Related Behavioral Phenotype in Rodents: NPAF‑Specific Activity in the Modified Forced Swim Test (mFST)

In the modified mouse forced swim test (mFST), intracerebroventricular (i.c.v.) administration of NPAF (0.25 µg/2 µL) 30 min before testing significantly decreased immobility time and increased climbing and swimming times [1]. This effect was completely reversed by the non‑selective 5‑HT1/5‑HT2 serotonin receptor antagonist methysergide and partially reversed by the muscarinic acetylcholine receptor antagonist atropine, while other antagonists (haloperidol, prazosin, propranolol, cyproheptadine) were ineffective [1]. No comparable mFST data have been reported for NPFF, indicating that this antidepressant‑like behavioral phenotype is specifically attributable to NPAF.

behavioral pharmacology antidepressant‑like peptide screening serotonergic / cholinergic mechanism

Mast Cell Degranulation: NPAF Induces Piecemeal Degranulation in Mucosal Mast Cells Distinct from NPFF Stimulation

NPAF (50–600 nM) induces piecemeal degranulation in murine bone‑marrow‑derived mucosal mast cells (BMMCs), as evidenced by β‑hexosaminidase release, mMCP‑1 ELISA, electron microscopy, and live‑cell calcium imaging [1]. Importantly, knockout of MrgprA4 and MrgprA1 did not abolish NPAF‑induced degranulation, indicating a receptor‑independent pathway [1]. NPFF, which activates MrgprA1, triggers mast cell responses through a distinct receptor repertoire. This differential receptor coupling implies that NPAF and NPFF cannot be substituted even in assays that appear superficially similar.

neuro‑immune interaction mucosal mast cell (BMMC) degranulation gastrointestinal allergy model

Metabolic Stability and Degradation by Insulin‑Degrading Enzyme (IDE): NPAF Accelerates Insulin Degradation

Using an HPLC‑MS enzymatic assay, insulin‑degrading enzyme (IDE) was shown to cleave both NPFF (FLFQPQRF) and NPAF (AGEGLSSPFWSLAAPQRF), generating distinct cryptic peptides [1]. Competitive degradation assays further revealed that while insulin slows the degradation of both NPFF and NPAF, NPAF uniquely accelerates insulin degradation [1]. This reciprocal metabolic interaction is not observed with NPFF, establishing a functional consequence of the 18‑residue NPAF sequence that is absent in the shorter NPFF.

neuropeptide metabolism insulin‑degrading enzyme (IDE) opioid‑tolerance metabolic link

Recommended Procurement Scenarios for H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 (Neuropeptide AF, Cattle) Based on Quantitative Differentiation Evidence


Selective Activation of NPFF₂ Receptors in Supraspinal Pain Modulation Circuitry

When experimental protocols require NPFF₂‑preferential agonism while minimizing NPFF₁ recruitment, NPAF should be selected over NPFF. As demonstrated in receptor selectivity data [1], NPAF's functional EC₅₀ ratio (NPFF₂/NPFF₁ selectivity window ≥ 5‑ to 325‑fold) outperforms NPFF in cell systems with high NPFF₁ expression. This makes NPAF the reagent of choice for intrathecal or supraspinal nociception studies where NPFF₂‑mediated anti‑opioid or pro‑opioid effects need to be dissected free of NPFF₁ confounds.

Mapping MrgprA4‑Expressing Sensory Neuron Populations and Itch Pathways

NPAF is the only RFamide neuropeptide known to activate MrgprA4 (EC₅₀ ≈ 60 nM), a receptor implicated in non‑histaminergic itch and sensory neuron sensitization [1]. Researchers aiming to identify MrgprA4‑positive neurons in dorsal root ganglia or to study pruritoceptive signaling must use NPAF, as NPFF does not activate this receptor. Substitution with NPFF would lead to activation of MrgprA1‑positive cells instead, yielding a completely different neuronal population response.

Behavioral Pharmacology of Antidepressant‑Like Effects Mediated by NPFF Receptors

Only NPAF has been validated in the modified forced swim test (mFST) as producing antidepressant‑like effects (decreased immobility, increased climbing/swimming) that are serotonin‑ and acetylcholine‑dependent [2]. Laboratories investigating mood‑related NPFF₂ signaling should procure NPAF rather than NPFF or NPSF, which have no documented mFST activity. This unique behavioral signature supports NPAF as the lead peptide for antidepressant‑screen follow‑up and mechanistic neurotransmitter dissection.

Neuro‑Immune Studies of Receptor‑Independent Mast Cell Degranulation in the GI Tract

For investigations of mucosal mast cell (BMMC) piecemeal degranulation that is independent of MrgprA4/A1, NPAF is the appropriate stimulus [1]. NPFF elicits degranulation through MrgprA1‑dependent pathways, confounding the interpretation of receptor‑knockout experiments. Using NPAF in Mrgpr‑cluster knockout BMMCs allows dissection of non‑Mrgpr signaling components in neuro‑immune communication within the gastrointestinal lamina propria.

Quote Request

Request a Quote for H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.